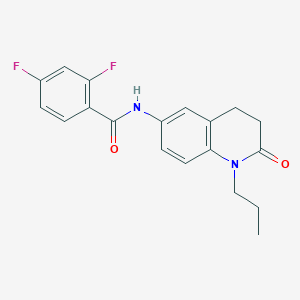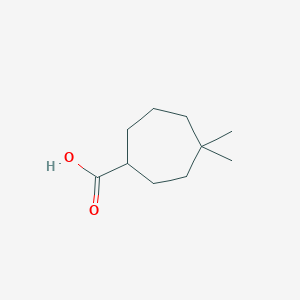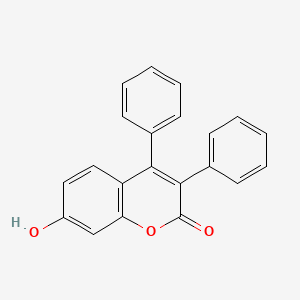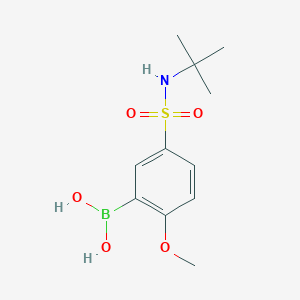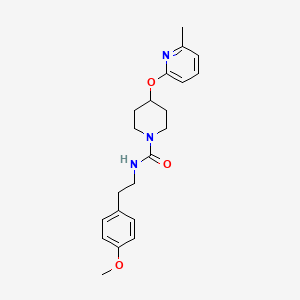
(3-Allyl-phenyl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Solvent-Mediated Allylation
Research by Cokley et al. (1997) demonstrates that methanol facilitates the addition of allyltrimethylstannane to isobutyraldehyde, producing homoallylic alcohol without a catalyst. This indicates the utility of methanol in promoting carbonyl allylation, highlighting a significant application in organic synthesis (Cokley et al., 1997).
Methanol in BF3 Reactions
Irene et al. (1976) explored the reaction of BF3-methanol with alcohols, including allylic alcohols. Their findings suggest that methanol can react with certain alcohols, such as allylic alcohols, to produce methyl ethers, indicating its potential in organic transformations (Irene et al., 1976).
Aerobic Oxidative Coupling Reaction
Boess et al. (2011) investigated the mechanism of an aerobic copper-catalyzed oxidative coupling reaction involving methanol. Their study revealed that methanol plays a crucial role in stabilizing the iminium ion, beneficial in oxidative allylation reactions (Boess et al., 2011).
Methanol Addition to Allyl Alcohol
Yamakawa et al. (2001) reported that methanol adds to allyl alcohol, forming 3-methoxy-1-propanol. This process, facilitated by metal oxides, shows methanol's role in creating specific organic compounds (Yamakawa et al., 2001).
Enantioselective Epoxidation
Lu et al. (2008) synthesized (1R,3S,4S)-2-Azanorbornyl-3-methanol and used it as a catalyst for the enantioselective epoxidation of α,β-enones, demonstrating its application in asymmetric synthesis (Lu et al., 2008).
Lipid Dynamics in Biological Studies
Nguyen et al. (2019) explored how methanol affects lipid dynamics, particularly in biological membranes. Their findings highlight the impact of methanol on lipid transfer and flip-flop kinetics, relevant in biomembrane and proteolipid studies (Nguyen et al., 2019).
Methanol in Supercritical Alcohol Reactions
Nakagawa et al. (2003) investigated the reactions of supercritical alcohols, including methanol, with unsaturated hydrocarbons. Their study provides insights into the utility of methanol in hydroxymethylation reactions under supercritical conditions (Nakagawa et al., 2003).
Methanol in Allylic Alcohol Synthesis
Chen et al. (2021) reported a nickel-catalyzed coupling of alkynes and methanol, leading to allylic alcohols. This highlights methanol's role in forming valuable organic compounds through C-C bond coupling reactions (Chen et al., 2021).
Photochemical Reactions
Baldry (1975) studied the photoaddition of methanol to phenyl-substituted butadienes, leading to various methyl ethers. This research provides insights into the role of methanol in photochemical processes (Baldry, 1975).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-prop-2-enylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7,11H,1,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGHCPCYSTUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Allyl-phenyl)-methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

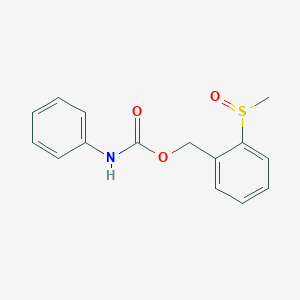
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2699476.png)


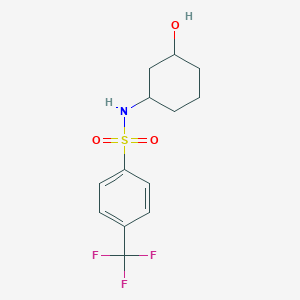
![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)
![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)
